4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide
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Overview
Description
4-(4-methoxy-3-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is a chemical compound with the molecular formula CHO
Structure: The compound consists of a butanehydrazide core with two aromatic substituentsa 4-methoxy-3-methylphenyl group and a (4-methylphenyl)methylidene group.
Properties: Further characterization includes its melting point, solubility, and other physical properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including condensation reactions and hydrazide formation.
Reaction Conditions: These reactions typically occur under specific temperature, solvent, and catalyst conditions.
Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigate its potential as an antiproliferative agent or for other therapeutic purposes.
Industry: Limited industrial applications, but it could find use in specialty chemicals.
Mechanism of Action
Targets: The compound may interact with specific enzymes, receptors, or cellular pathways.
Effects: Explore its biological effects, such as cytotoxicity or enzyme inhibition.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: Mention other hydrazides or acetophenones with similar structures.
Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-9-18(10-8-15)14-21-22-20(23)6-4-5-17-11-12-19(24-3)16(2)13-17/h7-14H,4-6H2,1-3H3,(H,22,23)/b21-14+ |
InChI Key |
IXEKJUZAZCWKCJ-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCCC2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
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